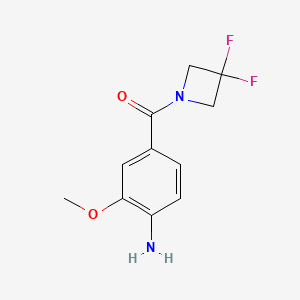

![molecular formula C6H14Cl2N2O B3106336 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride CAS No. 158182-89-9](/img/structure/B3106336.png)

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

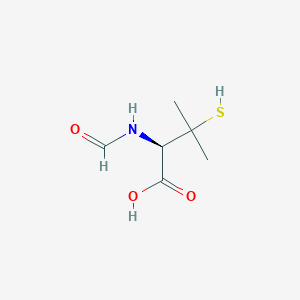

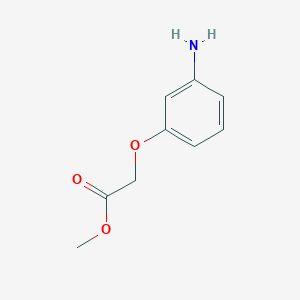

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is a chemical compound that has been mentioned in various patents and scientific literature . It is an enantiomerically pure compound, meaning it cannot be superimposed onto its mirror image . This compound is of interest due to its potential applications in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting with 1S,6R-5-benzyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane. This compound is then hydrogenated in ethanol with the addition of concentrated hydrochloric acid using palladium on activated carbon at 100° C. and 100 bar .Molecular Structure Analysis

The molecular structure of this compound is complex, with two chiral carbon atoms, meaning it can occur in four stereoisomeric forms . The structure includes a bicyclic nonane ring system with an oxygen atom and two nitrogen atoms incorporated into the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A novel diazabicyclo compound, closely related to 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, was synthesized and showed potential in protecting maize against damage by chlorimuron (Li, 2012).

- Structural Properties : Studies on compounds like (1R,5S,6S,8R)-6,8,9-Trihydroxy-3-oxo-2,4-diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate reveal significant distortions in the cyclohexane chairs due to repulsion between axial N-atoms, indicating the compound's unique structural properties (Weber et al., 2001).

Biological Activity

- Antibacterial Activity : N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, related to the this compound, exhibited promising antibacterial activity, with structural and conformational analyses suggesting a twin-chair conformation (Ponnuswamy et al., 2016).

Chemical Reactivity and Applications

- Racemization in Antibiotic Synthesis : The racemization process of a diazabicyclo compound, closely related to this compound, was crucial in the synthesis of moxifloxacin, an antibiotic (Pallavicini et al., 2011).

- Synthesis of Heterocycles : Aminomethylation of certain compounds led to the creation of 3,7-diazabicyclo[3.3.1]nonane derivatives, showcasing the compound's utility in synthesizing functionally substituted derivatives (Dotsenko et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride are currently unknown. The compound is enantiomerically pure , which suggests that it may interact with specific biological targets.

Mode of Action

The mode of action of 2-Oxa-5,8-diazabicyclo[43The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5,8-diazabicyclo[43These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects will require further experimental studies .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves the reaction of 2-oxa-1,3-diazacycloheptane with hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "2-oxa-1,3-diazacycloheptane", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Add 2-oxa-1,3-diazacycloheptane to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride as a white crystalline solid" ] } | |

CAS-Nummer |

158182-89-9 |

Molekularformel |

C6H14Cl2N2O |

Molekulargewicht |

201.09 g/mol |

IUPAC-Name |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1../s1 |

InChI-Schlüssel |

KXFOELXPYXZMLA-PVNUIUKASA-N |

Isomerische SMILES |

C1CO[C@H]2CNC[C@H]2N1.Cl.Cl |

SMILES |

C1COC2CNCC2N1.Cl.Cl |

Kanonische SMILES |

C1COC2CNCC2N1.Cl.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)